molecular formula C7H6N2O3 B1616609 2-methyl-4-nitro-1-nitrosobenzene CAS No. 57610-10-3

2-methyl-4-nitro-1-nitrosobenzene

Cat. No.: B1616609
CAS No.: 57610-10-3
M. Wt: 166.13 g/mol
InChI Key: BJYRPJHNDONQKN-UHFFFAOYSA-N
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Description

2-methyl-4-nitro-1-nitrosobenzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group, a nitro group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-nitro-1-nitrosobenzene typically involves the nitration of toluene (methylbenzene) followed by nitrosation. The nitration process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-methyl-4-nitro-1-nitrosobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-4-nitro-1-nitrosobenzene involves its interaction with various molecular targets. The nitro and nitroso groups can participate in redox reactions, influencing cellular signaling pathways and enzyme activities. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .

Comparison with Similar Compounds

  • Benzene, 1-methyl-4-nitro-
  • Benzene, 1-methyl-4-nitroso-
  • Benzene, 4-fluoro-2-methyl-1-nitro-

Comparison: 2-methyl-4-nitro-1-nitrosobenzene is unique due to the presence of both nitro and nitroso groups on the same benzene ringThe combination of these groups can lead to unique redox properties and interactions with biological systems .

Properties

IUPAC Name

2-methyl-4-nitro-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-5-4-6(9(11)12)2-3-7(5)8-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRPJHNDONQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069199
Record name Benzene, 2-methyl-4-nitro-1-nitroso-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57610-10-3
Record name 2-Methyl-4-nitro-1-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57610-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-methyl-4-nitro-1-nitroso-
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Record name Benzene, 2-methyl-4-nitro-1-nitroso-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-methyl-4-nitro-1-nitroso-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 2-methyl-4-nitro-1-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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